3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one
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Overview
Description
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 3-chlorobenzenesulfonyl chloride with a suitable quinoline derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and waste minimization are often employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, enhancing the compound’s versatility .
Scientific Research Applications
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one
- 3-[(3-chlorophenyl)sulfonyl]quinolin-4(1H)-one
- 6,7-difluoroquinolin-4(1H)-one
Uniqueness
What sets 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorophenylsulfonyl and difluoro groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF2NO3S/c1-14-4-2-5-15(8-14)12-27-13-22(31(29,30)17-7-3-6-16(24)9-17)23(28)18-10-19(25)20(26)11-21(18)27/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKIAWRETGKEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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